molecular formula C16H12O4 B1677856 Oxepinac CAS No. 55689-65-1

Oxepinac

Cat. No.: B1677856
CAS No.: 55689-65-1
M. Wt: 268.26 g/mol
InChI Key: PYIHCGFQQSKYBO-UHFFFAOYSA-N
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Description

Oxepinac is a chemical compound with the molecular formula C₁₆H₁₂O₄. It is known for its anti-inflammatory properties and has been studied for its potential use in treating conditions such as osteoarthritis . The compound is characterized by its unique structure, which includes a seven-membered ring containing oxygen.

Preparation Methods

The synthesis of Oxepinac involves several steps. One common method includes the reaction of dibenz[b,e]oxepin-3-acetic acid with various reagents under controlled conditions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Oxepinac undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Oxepinac has been extensively studied for its anti-inflammatory properties. It has shown effectiveness in treating painful osteoarthritis and has been well-tolerated in clinical trials . Additionally, this compound has applications in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design . Its unique structure makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Mechanism of Action

The mechanism of action of Oxepinac involves its interaction with specific molecular targets and pathways. It is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This inhibition reduces inflammation and pain in conditions like osteoarthritis . The exact molecular targets and pathways involved are still under investigation, but the compound’s effectiveness in reducing inflammation is well-documented.

Comparison with Similar Compounds

Oxepinac is unique due to its specific structure and anti-inflammatory properties. Similar compounds include:

Compared to these compounds, this compound stands out for its specific therapeutic applications and effectiveness in treating inflammatory conditions.

Properties

CAS No.

55689-65-1

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)acetic acid

InChI

InChI=1S/C16H12O4/c17-15(18)8-10-5-6-13-14(7-10)20-9-11-3-1-2-4-12(11)16(13)19/h1-7H,8-9H2,(H,17,18)

InChI Key

PYIHCGFQQSKYBO-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)CC(=O)O

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)CC(=O)O

Appearance

Solid powder

55689-65-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6,7-dihydro-11-oxodibenz(b,e)oxepin-3-acetic acid
DD-3314
oxepinac
oxepinac monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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